Cas no 897464-58-3 (2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-6-(4-フルオロフェニル)イミダゾ[2,1-b][1,3]チアゾール-3-イル-1-(1,2,3,4-テトラヒドロキノリン-1-イル)エタン-1-オンは、高度に特異的な生物活性を示す有機化合物です。その分子構造は、フッ素置換芳香環と縮合複素環系を有し、医薬品開発において重要な薬理学的特性を発揮します。特に、チアゾール環とテトラヒドロキノリン骨格の組み合わせにより、優れた分子認識能と標的選択性が期待されます。本化合物は、創薬研究におけるリード化合物としての潜在性を有し、神経科学領域や炎症性疾患関連のターゲットに対する活性評価が注目されています。その安定性と合成再現性の高さも、学術研究および産業応用上の利点となっています。

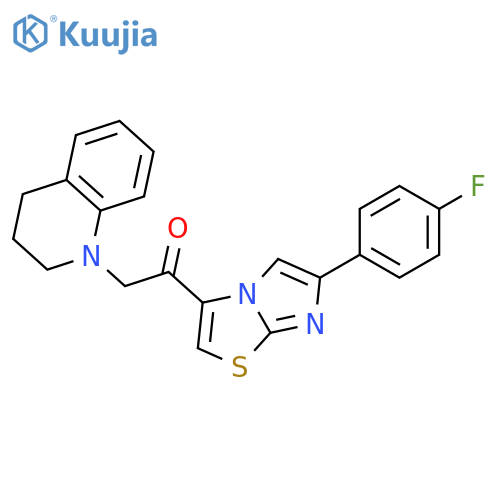

897464-58-3 structure

商品名:2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

CAS番号:897464-58-3

MF:C22H18FN3OS

メガワット:391.461226940155

CID:5485655

2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone

- 2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

-

- インチ: 1S/C22H18FN3OS/c23-17-9-7-15(8-10-17)18-12-26-20(14-28-22(26)24-18)21(27)13-25-11-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-10,12,14H,3,5,11,13H2

- InChIKey: LWBKRFJULCEDHY-UHFFFAOYSA-N

- ほほえんだ: C(N1C2=C(C=CC=C2)CCC1)C(=O)C1=CSC2=NC(C3=CC=C(F)C=C3)=CN21

2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2606-0772-30mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-75mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-10mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-25mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-15mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-20mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-2mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-10μmol |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-1mg |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2606-0772-2μmol |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |

897464-58-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

897464-58-3 (2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量